三甲基氧化膦

描述

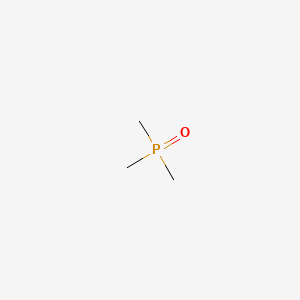

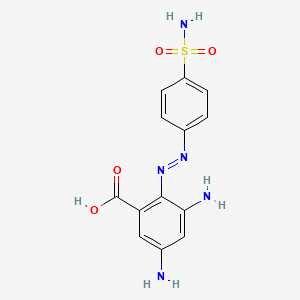

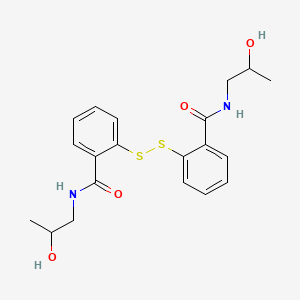

Trimethylphosphine oxide (TMPO) is a chemical compound used in various scientific research applications. It is a colorless, water-soluble organophosphorus compound with a molecular formula of C3H9O3P. It is used in the synthesis of certain drugs and pharmaceuticals, as well as in the production of other chemicals. It has a wide range of applications in both organic and inorganic chemistry. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for the use of TMPO.

科学研究应用

选择性成对包封:TMPO 已用于选择性成对包封过程中,展示了其在控制分子取向和包封选择性中的效用。这在分子识别和超分子化学的背景下尤为相关 (Guzmán Gil-Ramírez, M. Chas, P. Ballester, 2010)。

光谱和振动分析:研究集中在 TMPO 的红外和拉曼光谱上,提供了有关其振动性质的宝贵信息,并有助于我们了解其分子结构 (L. Daasch, D. C. Smith, 1951)。

碳纳米管中的研究:TMPO 已在碳纳米管的背景下得到探索,研究重点是 TMPO 在这些结构中的运动。这对于理解密闭空间中的分子动力学具有重要意义 (W. Shen, Xin Li, 2017)。

电子结构分析:已经对 TMPO 的电子结构进行了理论研究,以了解其给受体性质。这项研究提供了对 TMPO 的分子相互作用和键特征的见解 (I. H. Hillier, V. Saunders, 1970)。

表面相互作用研究:TMPO 已被用作探针分子来研究表面相互作用,特别是在布朗斯台德酸位和二氧化硅-氧化铝表面的背景下。这项研究对于表面科学和催化至关重要 (B. Alonso, I. Klur, D. Massiot, 2002)。

氧化研究:研究已在氧化研究中采用 TMPO,特别是在 TMPO 的氧化中,以监测沸石中不同物种的氧化能力。这对于理解催化过程和材料特性至关重要 (Jin-Lian Zhuang et al., 2004)。

用于表面指纹的核磁共振研究:TMPO 已用于固态核磁共振研究中,以对金属氧化物纳米颗粒的表面进行指纹识别。该技术提供了有关表面特征的详细信息,这在纳米技术和材料科学中具有重要意义 (Yung‐Kang Peng et al., 2016)。

作用机制

安全和危害

Trimethylphosphine oxide may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

生化分析

Biochemical Properties

Trimethylphosphine oxide plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, acting as a ligand that can stabilize metal centers in enzymes. For instance, it forms complexes with hard metal centers, which can influence the activity of metalloenzymes . Additionally, trimethylphosphine oxide is involved in the crystallization of various chemical compounds, aiding in the structural analysis of biomolecules .

Cellular Effects

Trimethylphosphine oxide has been observed to affect cellular processes in multiple ways. It can influence cell signaling pathways by interacting with metal ions that are crucial for signal transduction. Moreover, trimethylphosphine oxide can impact gene expression by stabilizing transcription factors that require metal cofactors. Its role in cellular metabolism includes acting as a ligand for enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux .

Molecular Mechanism

At the molecular level, trimethylphosphine oxide exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites or metal cofactors. This binding can lead to changes in the enzyme’s conformation and activity. Additionally, trimethylphosphine oxide can influence gene expression by stabilizing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trimethylphosphine oxide can change over time. It is relatively stable under standard conditions, but its degradation can occur in the presence of strong oxidizing agents. Long-term exposure to trimethylphosphine oxide has been shown to affect cellular function, including alterations in cell signaling and metabolism. These effects are often studied in in vitro and in vivo models to understand the compound’s stability and long-term impact .

Dosage Effects in Animal Models

The effects of trimethylphosphine oxide vary with different dosages in animal models. At low doses, it can act as a stabilizing agent for metal-containing enzymes, enhancing their activity. At high doses, trimethylphosphine oxide can exhibit toxic effects, including disruption of cellular metabolism and oxidative stress. These adverse effects highlight the importance of dosage control in experimental settings .

Metabolic Pathways

Trimethylphosphine oxide is involved in several metabolic pathways, particularly those related to metal ion homeostasis. It interacts with enzymes that require metal cofactors, influencing their activity and the overall metabolic flux. The compound can also affect the levels of metabolites by stabilizing or inhibiting specific enzymes involved in metabolic reactions .

Transport and Distribution

Within cells and tissues, trimethylphosphine oxide is transported and distributed through interactions with transporters and binding proteins. It can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution of trimethylphosphine oxide can influence its activity and function within the cell .

Subcellular Localization

Trimethylphosphine oxide is known to localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular localization of trimethylphosphine oxide can affect its activity and interactions with other biomolecules, thereby influencing cellular function .

属性

IUPAC Name |

dimethylphosphorylmethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9OP/c1-5(2,3)4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMLWYXJORUTBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90217923 | |

| Record name | Trimethylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676-96-0 | |

| Record name | Trimethylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylphosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLPHOSPHINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M39GK79DV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of trimethylphosphine oxide?

A1: Trimethylphosphine oxide has the molecular formula C3H9OP and a molecular weight of 92.08 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize trimethylphosphine oxide?

A2: Trimethylphosphine oxide is frequently characterized using infrared (IR) [, , , ] and Raman [, , ] spectroscopy. These techniques provide valuable information about the vibrational frequencies of its bonds, particularly the characteristic P=O bond. Additionally, nuclear magnetic resonance (NMR) spectroscopy, especially 31P NMR, is widely employed to study its interaction with various materials like zeolites. [, , , , , , , , , , ]

Q3: How does trimethylphosphine oxide interact with Brønsted acid sites?

A3: Trimethylphosphine oxide acts as a Lewis base and forms hydrogen bonds with Brønsted acid sites via its oxygen atom. [, , , , ] This interaction is widely utilized to probe the strength and concentration of Brønsted acid sites in materials like zeolites.

Q4: How is the 31P NMR chemical shift of trimethylphosphine oxide used to characterize acid sites?

A4: The 31P NMR chemical shift of adsorbed trimethylphosphine oxide correlates with the strength of the Brønsted acid sites. Stronger acid sites lead to larger downfield shifts. [, , , , , ] This property allows researchers to differentiate between acid sites of varying strengths within a material. []

Q5: Can trimethylphosphine oxide differentiate between internal and external acid sites in zeolites?

A5: Yes, using trimethylphosphine oxide in conjunction with bulkier phosphine oxides like tributylphosphine oxide allows for the discrimination of internal and external acid sites in zeolites through 31P NMR. [, , ]

Q6: Beyond Brønsted acidity, what other applications does trimethylphosphine oxide have in material characterization?

A6: Trimethylphosphine oxide can also probe Lewis acidity, as demonstrated by its interaction with isolated molybdenum atoms incorporated into the framework of nanosized MFI zeolite. [] This interaction was confirmed using 31P MAS NMR and FTIR spectroscopy.

Q7: How is trimethylphosphine oxide used to study oxidizing centers in carbon nanotubes?

A7: Researchers can utilize trimethylphosphine oxide to quantify oxidizing centers in functionalized carbon nanotubes. [] By adsorbing trimethylphosphine (TMP) onto the CNTs and monitoring its oxidation to trimethylphosphine oxide via 31P solid-state NMR, the concentration of oxidizing centers can be determined.

Q8: How is computational chemistry used to study trimethylphosphine oxide?

A8: Density Functional Theory (DFT) calculations are widely employed to study the adsorption structures, energies, and 31P NMR chemical shifts of trimethylphosphine oxide on various materials, particularly zeolites. [, , , , , ]

Q9: Has the relationship between the structure of trimethylphosphine oxide derivatives and their hydrogen bonding ability been explored?

A10: Yes, DFT studies have investigated the relationship between the structure of various trimethylphosphine oxide derivatives and their ability to form hydrogen bonds with different proton donors. [] These studies established correlations between NMR and IR spectral properties and hydrogen bond strength and geometry.

Q10: Are there any specific material compatibility considerations for trimethylphosphine oxide?

A12: While generally compatible with many materials, trimethylphosphine oxide's strong coordination ability with metal ions should be considered, particularly in catalytic applications where it can potentially poison active sites. [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone,1-cyclopropyl-, O-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropyl]oxime, [R-(E)]-(9CI)](/img/structure/B1211732.png)

![Indolo[3,2-b]carbazole](/img/structure/B1211750.png)

![Benzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B1211751.png)